molecular formula C9H10ClN5 B1433386 (4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine hydrochloride CAS No. 1416711-59-5

(4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine hydrochloride

Cat. No. B1433386
CAS RN: 1416711-59-5
M. Wt: 223.66 g/mol
InChI Key: FAAUXGMWUKVOPI-UHFFFAOYSA-N
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Description

(4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine hydrochloride is a 1,2,4,5-tetrazine derivative . It is capable of undergoing [4+2] Diels-Alder cycloaddition reactions with strained alkenes, which makes it highly useful in bioorthogonal labeling and cell detection applications .


Molecular Structure Analysis

The empirical formula of (4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine hydrochloride is C9H9N5 · xHCl . The molecular weight is 187.20 (free base basis) . The SMILES string is NCC1=CC=C (C2=NN=CN=N2)C=C1. [H]Cl .


Chemical Reactions Analysis

(4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine hydrochloride is capable of undergoing [4+2] Diels-Alder cycloaddition reactions with strained alkenes . This property makes it highly useful in bioorthogonal labeling and cell detection applications .


Physical And Chemical Properties Analysis

(4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine hydrochloride is a solid substance . It has a melting point of 206-225 °C (decomposition) . The storage temperature is −20°C .

Scientific Research Applications

Click Chemistry Reagent

This compound is a click chemistry reagent . Click chemistry is a type of chemical synthesis characterized by its efficiency, wide applicability, and the high yield of desired products. This compound, as a click chemistry reagent, can be used to quickly and reliably form substances with a variety of useful properties .

Linker in Bioconjugation

“(4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine hydrochloride” acts as a linker in bioconjugation . Bioconjugation is the process of chemically joining two or more biomolecules together. This compound can be used to create complex structures with multiple functional groups, expanding the possibilities for biological research and drug development .

Diels-Alder Cycloaddition Reactions

This compound is capable of undergoing [4+2] Diels-Alder cycloaddition reactions with strained alkenes . This makes it highly useful in bioorthogonal labeling and cell detection applications . The Diels-Alder reaction is a cornerstone of synthetic organic chemistry, and its application in this context allows for the creation of a wide variety of complex molecular structures .

Bioorthogonal Labeling

“(4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine hydrochloride” is used in bioorthogonal labeling . This is a method used to chemically label molecules in living organisms without interfering with native biochemical processes. This compound’s ability to react with strained alkenes makes it a valuable tool for this purpose .

Cell Detection Applications

This compound has significant utility in cell detection applications . Its unique chemical properties allow it to be used as a marker in various types of biological research, aiding in the identification and tracking of specific cell types .

Component of Photo- and Electroactive Materials

1,2,4,5-Tetrazine derivatives, including “(4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine hydrochloride”, have been used as components and precursors of photo- and electroactive materials . These materials have a wide range of applications, including in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors .

Safety and Hazards

The safety and hazards of (4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine hydrochloride are classified as Acute Tox. 3 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . The target organs are the respiratory system .

Mechanism of Action

Target of Action

The primary target of (4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine hydrochloride are strained alkenes such as transcyclooctene, norbornene, and cyclopropene . These strained alkenes are often used in bioorthogonal chemistry, a field of chemistry that involves reactions that can occur inside living organisms without interfering with native biochemical processes .

Mode of Action

(4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine hydrochloride interacts with its targets through a [4+2] Diels-Alder cycloaddition reaction . This reaction is characterized by the formation of a stable covalent linkage between the (4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine hydrochloride and the strained alkene .

Biochemical Pathways

The (4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine hydrochloride’s interaction with strained alkenes affects the bioorthogonal labeling and cell detection pathways . The formation of a stable covalent linkage allows for the precise labeling and detection of various biological molecules, aiding in the study of their function and behavior within a biological system .

Result of Action

The result of (4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine hydrochloride’s action is the formation of a stable covalent linkage with strained alkenes . This allows for precise bioorthogonal labeling and cell detection, which can be used in various biological imaging and bioconjugation applications .

Action Environment

The action of (4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine hydrochloride is influenced by various environmental factors. For instance, the efficiency of the [4+2] Diels-Alder cycloaddition reaction can be affected by factors such as temperature and pH. Furthermore, the stability of the compound may be influenced by storage conditions. For example, it is recommended to store the compound at a temperature of -20°C .

properties

IUPAC Name

[4-(1,2,4,5-tetrazin-3-yl)phenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5.ClH/c10-5-7-1-3-8(4-2-7)9-13-11-6-12-14-9;/h1-4,6H,5,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAAUXGMWUKVOPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)C2=NN=CN=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine hydrochloride

CAS RN

1416711-59-5, 1345866-68-3
Record name [4-(1,2,4,5-tetrazin-3-yl)phenyl]methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1345866-68-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of (4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine hydrochloride in the development of targeted ultrasound microbubbles?

A1: In the cited study [], (4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine hydrochloride serves as a precursor for synthesizing a biotinylated tetrazine derivative. This derivative (compound 5 in the paper) is then used to functionalize commercially available streptavidin-coated microbubbles (MBs). The tetrazine moiety on the MBs enables a highly specific reaction with trans-cyclooctene (TCO) groups. This bioorthogonal reaction allows researchers to attach the functionalized MBs to cells pretargeted with TCO-conjugated antibodies.

Q2: What are the advantages of using the inverse-electron-demand Diels-Alder reaction between tetrazines and trans-cyclooctene in this context?

A2: The inverse-electron-demand Diels-Alder reaction between tetrazines and trans-cyclooctene is highly selective and proceeds rapidly under physiological conditions []. This bioorthogonality ensures that the tetrazine-functionalized MBs react specifically with the TCO-modified antibodies, minimizing off-target binding and increasing the accuracy of the targeting strategy. The fast reaction kinetics are particularly beneficial in vivo, where the short half-life of MBs necessitates rapid localization and binding for effective imaging.

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